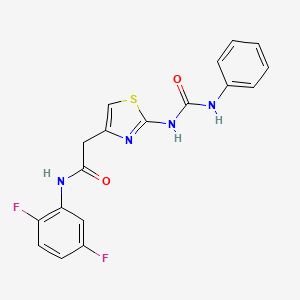![molecular formula C19H15N5O4S B11284856 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11284856.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide: is a chemical compound with the following properties:
Molecular Weight: 457.35 g/mol
Molecular Formula: CHBrNOS
Smiles: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Triazole Formation: The benzofuran derivative reacts with an appropriate hydrazine compound to form the triazole ring.
Thiolation: The triazole compound is then treated with a thiolating agent to introduce the sulfanyl group.
Acetylation: Finally, acetylation of the amine group yields the desired acetamide.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to obtain high-purity material.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the nitro group may yield an amino compound.
Thiolation: Thiolating agents such as Lawesson’s reagent or thiourea.
Acetylation: Acetic anhydride or acetyl chloride.
Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. For example:
- Thiolation yields the desired sulfanyl compound.
- Acetylation leads to the acetamide product.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related compounds, the uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
For further exploration, consider comparing it with compounds like:
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide:
2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide:
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:
2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide:
Propiedades
Fórmula molecular |
C19H15N5O4S |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H15N5O4S/c1-23-18(16-9-12-5-2-3-8-15(12)28-16)21-22-19(23)29-11-17(25)20-13-6-4-7-14(10-13)24(26)27/h2-10H,11H2,1H3,(H,20,25) |
Clave InChI |
UZWSDIKRYFNDPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11284780.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11284785.png)
![3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284788.png)
![3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284796.png)
![1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11284799.png)
![1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B11284810.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11284818.png)
![2-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B11284827.png)
![Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11284829.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284844.png)

![2-Methoxyethyl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11284860.png)
